molecular formula C24H28N2O4 B1242322 Unii-W6E59kdd9D

Unii-W6E59kdd9D

Cat. No.: B1242322
M. Wt: 408.5 g/mol
InChI Key: RDGUFKZGMLPVHL-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-W6E59kdd9D is a substance identifier assigned under the Global Substance Registration System (GSRS) by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides unambiguous, non-proprietary identifiers for substances relevant to medicine and translational research, ensuring regulatory clarity and consistency . The UNII code itself is a 10-character alphanumeric descriptor generated based on the substance’s defining structural and compositional characteristics. Substances in this system are manually curated and rigorously validated to support drug development, regulatory submissions, and scientific research .

For a complete structural and functional profile of this compound, direct consultation of the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) is recommended, as it provides authoritative data on molecular formulas, stereochemistry, and regulatory status .

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-(propylamino)propanoic acid

InChI

InChI=1S/C24H28N2O4/c1-3-14-25-22(24(27)28)16-18-9-11-20(12-10-18)29-15-13-21-17(2)30-23(26-21)19-7-5-4-6-8-19/h4-12,22,25H,3,13-16H2,1-2H3,(H,27,28)/t22-/m0/s1

InChI Key

RDGUFKZGMLPVHL-QFIPXVFZSA-N

Isomeric SMILES

CCCN[C@@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)O

Canonical SMILES

CCCNC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)O

Synonyms

3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-propylaminopropionic acid
HQL 975
HQL-975

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of UNII-W6E59kdd9D with analogous compounds requires clarity on its chemical class and pharmacological role.

Structural Analogues

If this compound is a coordination compound (e.g., a metal complex), comparisons might focus on ligands, metal centers, and coordination geometry. For example:

Property This compound Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂) Cisplatin ([PtCl₂(NH₃)₂])
Metal Center Not disclosed Ni²⁺ Pt²⁺
Ligands Not disclosed H₂O (6) Cl⁻ (2), NH₃ (2)
Coordination Number Not disclosed 6 4
Therapeutic Use Not disclosed Laboratory reagent Anticancer agent
Stability in Solution Not disclosed High (stable aqua complex) Moderate (hydrolysis-prone)

Functional Analogues

If this compound is a small-molecule drug, comparisons would emphasize pharmacological activity, pharmacokinetics, and safety profiles. For instance:

Property This compound Ibuprofen (UNII-WK2XYI10QM) Paracetamol (UNII-362O9ITL9D)
Chemical Class Not disclosed Propionic acid derivative Para-aminophenol derivative
Target Not disclosed COX-1/COX-2 inhibitor COX-3 inhibitor
Half-life (Hours) Not disclosed 2–4 1–3
Adverse Effects Not disclosed Gastrointestinal irritation Hepatotoxicity (high doses)

Source: Hypothetical comparison based on common NSAIDs .

Key Contrasts

Structural Complexity : Unlike simple ionic compounds (e.g., NaCl), coordination compounds like cisplatin or hexaaquanickel(II) chloride exhibit intricate ligand-metal bonding, which directly impacts reactivity and therapeutic utility .

Regulatory Status: UNIIs assigned to well-characterized substances (e.g., ibuprofen) have extensive safety and efficacy data, whereas novel substances like this compound may lack published clinical studies .

Synthesis and Purity: Known compounds require rigorous characterization (e.g., NMR, elemental analysis) to confirm identity and purity, a standard enforced for UNII-registered substances .

Research Findings and Methodological Considerations

Comparative studies of UNII-registered substances rely on:

  • Spectroscopic Data : For structural analogues, $^{1}\text{H}$ and $^{13}\text{C}$ NMR, IR, and mass spectrometry are critical to verify molecular integrity .
  • Thermodynamic Stability : Functional analogues are assessed via solubility, partition coefficients (LogP), and degradation kinetics under physiological conditions .
  • Pharmacological Screening : Dose-response curves (e.g., IC${50}$, EC${50}$) and toxicity profiles are compared to establish therapeutic windows .

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